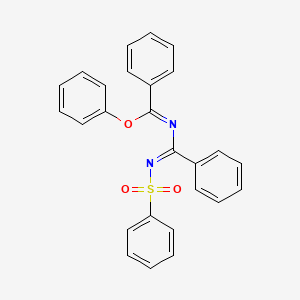
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester is an organic compound characterized by its complex structure, which includes benzenesulfonyl, phenyl, and benzimidic acid ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester typically involves multiple steps. One common method begins with the reaction of benzenesulfonyl chloride with aniline to form N-(benzenesulfonyl)aniline. This intermediate is then reacted with benzaldehyde to form N-(benzenesulfonylimino-phenyl-methyl)aniline. Finally, this compound is esterified with benzimidic acid phenyl ester under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the benzenesulfonyl and benzimidic acid ester groups.
Phenol Ether: Shares the aromatic ether structure but differs in functional groups.
Uniqueness
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester is unique due to its combination of benzenesulfonyl, phenyl, and benzimidic acid ester groups, which confer specific chemical properties and biological activities not found in simpler compounds.
Propiedades
Fórmula molecular |
C26H20N2O3S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
phenyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]benzenecarboximidate |
InChI |
InChI=1S/C26H20N2O3S/c29-32(30,24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)27-26(22-15-7-2-8-16-22)31-23-17-9-3-10-18-23/h1-20H/b27-26?,28-25+ |
Clave InChI |
KSAJPVALNWFCIF-DMXPLVJRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/N=C(C3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(C3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
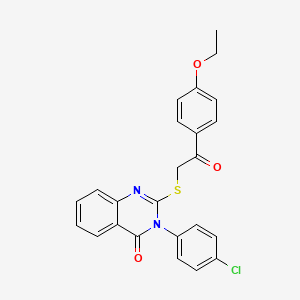
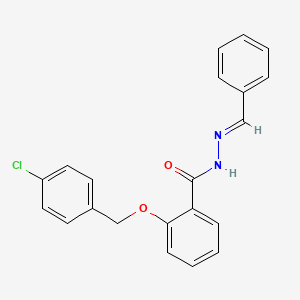


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)
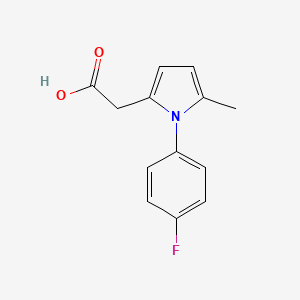
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)

![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

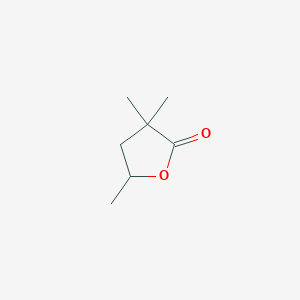
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
